molecular formula C17H16N2O6 B022546 Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 67035-22-7

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Cat. No.: B022546
CAS No.: 67035-22-7
M. Wt: 344.32 g/mol
InChI Key: UMQHJQGNGLQJPF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dehydronifedipine, also known as “4-(2-Nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid dimethyl ester” or “Dehydro Nifedipine” or “dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate” or “Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate”, is a metabolite of Nifedipine . Nifedipine primarily targets L-type calcium channels in vascular smooth muscle and myocardial cells .

Mode of Action

Dehydronifedipine, similar to Nifedipine, is believed to block voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina .

Biochemical Pathways

It is known that the compound is a phenylpyridine , a class of compounds that can interact with various biochemical pathways. The inhibition of L-type calcium channels leads to a decrease in intracellular calcium levels, which can affect numerous downstream signaling pathways involved in muscle contraction, hormone secretion, and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of Dehydronifedipine is influenced by its metabolism. Nifedipine, from which Dehydronifedipine is derived, is mainly metabolized by the CYP3A4 enzyme . The pharmacokinetic parameters of Nifedipine and Dehydronifedipine were determined after oral and intravenous administrations of Nifedipine to rats in the presence and absence of pioglitazone . Pioglitazone inhibited the CYP3A4 enzyme activity in a concentration-dependent manner . The areas under the plasma concentration–time curve (AUC) and the peak plasma concentration (Cmax) of Nifedipine were significantly increased in the presence of pioglitazone .

Result of Action

The result of Dehydronifedipine’s action is similar to that of Nifedipine. By blocking L-type calcium channels, it reduces blood pressure and increases the supply of oxygen to the heart . This can alleviate symptoms of conditions such as angina pectoris .

Action Environment

The action of Dehydronifedipine, like many pharmaceuticals, can be influenced by environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . Furthermore, the presence of Dehydronifedipine in the environment, such as in wastewater, can have implications for environmental health .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydronifedipine is synthesized through the oxidative biotransformation of nifedipine. This process involves the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . The reaction conditions typically require the presence of these enzymes and appropriate cofactors to facilitate the oxidation process.

Industrial Production Methods: Industrial production of dehydronifedipine follows similar principles as its laboratory synthesis. The process involves the controlled oxidation of nifedipine under specific conditions that ensure the efficient conversion to dehydronifedipine. This may involve the use of bioreactors equipped with the necessary enzymes and cofactors to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Dehydronifedipine primarily undergoes oxidation reactions. The compound is formed through the oxidative metabolism of nifedipine, which involves the addition of oxygen atoms to the molecule .

Common Reagents and Conditions: The primary reagents involved in the formation of dehydronifedipine are the cytochrome P450 enzymes CYP3A4 and CYP3A5. These enzymes facilitate the oxidation process under physiological conditions .

Major Products Formed: The major product formed from the oxidation of nifedipine is dehydronifedipine. This compound retains the core structure of nifedipine but with additional oxygen atoms incorporated into the molecule .

Comparison with Similar Compounds

Uniqueness: Dehydronifedipine is unique in that it is a metabolite of nifedipine, providing insights into the metabolic pathways and biotransformation of calcium channel blockers. Its ability to inhibit glucose uptake in cells distinguishes it from other similar compounds, making it a valuable tool in metabolic research .

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHJQGNGLQJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052347
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
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Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67035-22-7
Record name Dehydronifedipine
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Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
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Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
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Record name Oxidized Nifedipine
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Record name DEHYDRONIFEDIPINE
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Record name dehydronifedipine
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Synthesis routes and methods

Procedure details

Over a boiling solution of 3 kg (8.7 mol) of 2,6-dimethyl-4-(2nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3,5-dimethyl ester in 8,251 of acetic acid, 870 g (8.7 mol) of CrO3 were portionwise added, with stirring. When the addition was complete, the reaction mixture was refluxed with stirring for one additional hour. When the mixture reached the room temperature, it was slowly poured, with stirring, over 22.5 1 of a mixture of 25% aq. H4NOH and ice (2:1), and the product precipitated. The solid was isolated by filtration, washed with water until neutral pH, and crystallised (mp 99-101° C., MeOH) with a yield of 83%.
[Compound]
Name
CrO3
Quantity
870 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary metabolic pathway of nifedipine?

A1: Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine. [, , ]

Q2: How does grapefruit juice affect nifedipine pharmacokinetics?

A2: Grapefruit juice significantly increases the bioavailability of nifedipine, likely due to the inhibition of CYP3A4 in the gut wall. This leads to higher plasma concentrations of nifedipine and its metabolite, dehydronifedipine. []

Q3: What is the impact of high-altitude hypoxia on nifedipine pharmacokinetics?

A4: High-altitude hypoxia suppresses CYP3A1 activity, leading to decreased metabolism of nifedipine and increased area under the curve (AUC) and half-life. This suggests that dosage adjustments might be necessary for patients at high altitudes. []

Q4: Does co-administration of Ginkgo biloba leaf extract (GBE) affect nifedipine pharmacokinetics?

A5: While generally not significantly affecting the overall pharmacokinetic parameters of nifedipine or dehydronifedipine, GBE can double the maximal plasma nifedipine concentration in some individuals, potentially leading to increased adverse effects. []

Q5: How does gliclazide impact nifedipine pharmacokinetics?

A6: Gliclazide inhibits CYP3A4, potentially affecting the metabolism of nifedipine and leading to altered pharmacokinetic parameters. Further research is needed to fully understand this interaction. []

Q6: Can capsaicin influence CYP3A4 activity and nifedipine metabolism?

A7: Capsaicin induces CYP3A4 expression, potentially increasing the metabolism of nifedipine to dehydronifedipine. This highlights a possible food-drug interaction that warrants further investigation. []

Q7: What analytical techniques are used to quantify nifedipine and dehydronifedipine?

A8: Various methods exist, including high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ], and gas chromatography []. The choice of method depends on factors such as sensitivity, specificity, and available resources.

Q8: How is dehydronifedipine used in cytochrome P450 research?

A9: Dehydronifedipine is used as a probe substrate for CYP3A4 activity in both in vitro and in vivo studies. By measuring its formation from nifedipine, researchers can assess CYP3A4 activity and evaluate the effects of drugs, herbs, or other factors on this enzyme. [, , , ]

Q9: Has dehydronifedipine been detected in the environment?

A10: Yes, dehydronifedipine, along with nifedipine, has been detected in wastewater effluent and, to a lesser extent, in drinking water sources, highlighting the potential for pharmaceutical contamination of aquatic environments. [, ]

Q10: What is the molecular formula and weight of dehydronifedipine?

A11: The molecular formula of dehydronifedipine is C17H16N2O6, and its molecular weight is 344.32 g/mol. [, ]

Q11: How does the structure of dehydronifedipine differ from nifedipine?

A12: Dehydronifedipine is the aromatized form of nifedipine, meaning the dihydropyridine ring in nifedipine has been oxidized to a pyridine ring in dehydronifedipine. [, ]

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